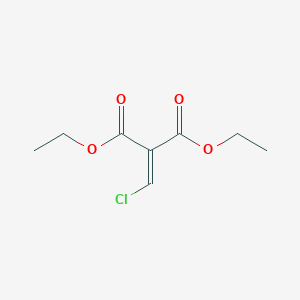

2-Chloromethylene-malonic acid diethyl ester

Description

Properties

IUPAC Name |

diethyl 2-(chloromethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHVDTPQGCSBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CCl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447674 | |

| Record name | 2-Chloromethylene-malonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28783-51-9 | |

| Record name | 2-Chloromethylene-malonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloromethylene-malonic acid diethyl ester can be synthesized through the chlorination of methylene malonic acid diethyl ester. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the methylene group .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloromethylene-malonic acid diethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) are often used to facilitate the reactions.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with alcohols can produce ether derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

2-Chloromethylene-malonic acid diethyl ester serves as a versatile building block in the synthesis of various organic compounds. It is particularly significant in the development of pharmaceuticals and agrochemicals. The compound's unique structure allows it to participate in multiple chemical reactions, including nucleophilic substitutions and condensation reactions.

- Malonic Ester Synthesis : This compound is integral to the malonic ester synthesis process, where it can react to form substituted acetic acids through alkylation reactions. The carbanion formed from diethyl malonate can be further manipulated to create a variety of derivatives useful in medicinal chemistry .

- Claisen Condensation : The compound also undergoes Claisen condensation reactions, which are essential for synthesizing larger and more complex molecules. Its use in this reaction minimizes unwanted self-condensation, thus enhancing yield and selectivity .

Biological Research

Enzyme Mechanisms and Metabolic Pathways

In biological research, this compound has been utilized to study enzyme mechanisms and metabolic pathways. Its reactivity allows researchers to explore its interactions with various biological targets.

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, such as those in the arachidonic acid pathway. This inhibition has implications for inflammation and pain signaling.

- Anticancer Effects : A peer-reviewed study highlighted the compound's potential anticancer properties. It demonstrated a dose-dependent inhibition of cell growth in human breast cancer cells, with significant apoptosis observed at higher concentrations.

- Anti-inflammatory Properties : Another investigation assessed its anti-inflammatory effects using a rat model. Results showed a marked reduction in inflammatory cytokines following treatment with the compound, indicating its potential therapeutic applications in managing inflammation.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed as an intermediate in the production of specialty chemicals. Its applications extend to various sectors:

- Polymerization Activators : The compound acts as an activator in EPM/EPDM copolymerization processes, enhancing the performance characteristics of polymers used in diverse applications .

- Flame Retardants : It is utilized as a flame retardant in polycarbonates, contributing to the safety and durability of materials used in construction and manufacturing .

- Photographic Developers : Historically, this compound has been used as a photographic developer, showcasing its versatility across different industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloromethylene-malonic acid diethyl ester involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Diethyl 2-Chloromalonate (CAS 13433-00-6)

2-(3-Methoxyallylidene)malonic Acid Dimethyl Ester (CAS 41530-32-9)

- Molecular Formula : C₉H₁₂O₅ .

- Key Differences :

- Substitutes chlorine with a methoxy group (–OCH₃) on the allylidene moiety.

- Uses methyl esters instead of ethyl esters.

- Reactivity: The methoxy group is electron-donating, reducing the electrophilicity of the α,β-unsaturated system compared to the electron-withdrawing chlorine in this compound. Preferentially participates in reactions requiring electron-rich dienophiles .

2-(2-Chlorophenyl)hydrazonomalonic Acid Diethyl Ester (CAS 13631-88-4)

- Molecular Formula : C₁₃H₁₅ClN₂O₄ .

- Key Differences: Incorporates a hydrazono group (–NH–N=) linked to a 2-chlorophenyl ring.

- Reactivity: The hydrazono group enables chelation with metals or participation in cyclization reactions to form pyrazoles or triazoles. Distinct from the chloromethylene compound, which is more suited for electrophilic additions .

Diethyl (6-Methyl-2-pyridylaminomethylene)malonate (CAS 1333-88-6)

- Molecular Formula : C₁₄H₁₇N₃O₄ .

- Key Differences: Features a pyridylamino group (–NH–C₅H₃N–CH₃) attached to the methylene carbon. Enhanced solubility in polar solvents due to the pyridine ring.

- Reactivity :

Structural and Functional Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Highlights |

|---|---|---|---|---|

| This compound | C₈H₁₁ClO₄ | 206.62 | –C(Cl)=CH– | Electrophilic additions, Diels-Alder reactions |

| Diethyl 2-chloromalonate | C₇H₁₁ClO₄ | 206.62 | –CH(Cl)– | Nucleophilic substitutions |

| 2-(3-Methoxyallylidene)malonic acid dimethyl ester | C₉H₁₂O₅ | 200.19 | –C(OCH₃)=CH– | Electron-rich dienophile |

| 2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester | C₁₃H₁₅ClN₂O₄ | 298.72 | –NH–N=C(Cl–C₆H₄)– | Metal chelation, heterocycle formation |

| Diethyl (6-methyl-2-pyridylaminomethylene)malonate | C₁₄H₁₇N₃O₄ | 291.31 | –NH–C₅H₃N(CH₃)–CH– | Coordination chemistry, polar interactions |

Biological Activity

2-Chloromethylene-malonic acid diethyl ester (CAS No. 28783-51-9) is a compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 206.625 g/mol. The structure features a chloromethylene group attached to a malonic acid backbone, which is esterified with ethyl groups. This unique configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes in the arachidonic acid pathway, which plays a crucial role in inflammation and pain signaling.

- Cellular Effects : Studies indicate that this compound can affect cell proliferation and apoptosis in various cell lines, suggesting its potential as an anticancer agent.

The compound's interactions at the molecular level include:

- Binding Affinity : It has demonstrated significant binding affinity to specific receptors and enzymes, influencing their activity and subsequent cellular responses.

- Metabolic Pathways : The compound is involved in multiple metabolic pathways, including those related to lipid metabolism and inflammatory responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, although further research is needed to establish its efficacy.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .

- Anti-inflammatory Study : Another research project assessed the anti-inflammatory properties of the compound in a rat model of induced inflammation. The results demonstrated a marked reduction in inflammatory cytokines following treatment with this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloromethylene-malonic acid diethyl ester, and what factors influence reaction efficiency?

- The compound is typically synthesized via condensation reactions involving malonic acid derivatives and halogenated reagents. For example, sodium diethyl malonate can react with chlorinated electrophiles under basic conditions. Key factors include solvent polarity (e.g., dichloroethane), temperature control (e.g., 100–127°C), and catalysts like N-ethyl-N,N-diisopropylamine . Side reactions such as ester hydrolysis must be minimized by avoiding aqueous conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical methods include:

- NMR spectroscopy : To confirm the chloromethylene group (δ ~6–7 ppm for vinyl protons) and ester functionalities (δ ~1.2–4.3 ppm).

- HPLC-MS : For detecting trace impurities or degradation products, especially under storage conditions.

- Elemental analysis : To verify molecular composition (C₈H₁₁ClO₄, MW 206.62) .

Q. What are the primary reactivity patterns of the chloromethylene group in organic synthesis?

- The chloromethylene group acts as an electrophilic site, enabling nucleophilic substitutions (e.g., with amines or thiols) or cycloaddition reactions. For instance, it can react with phenyl isocyanate to form heterocyclic intermediates, as seen in the synthesis of quinolone derivatives .

Advanced Research Questions

Q. Why does hydrolysis of this ester fail under standard acidic/basic conditions, and what alternative strategies exist?

- Evidence indicates that hydrolysis of structurally similar diethyl malonates (e.g., perfluorophenyl derivatives) does not yield the corresponding malonic acid due to steric and electronic effects of substituents. Instead, cleavage with HBr/AcOH produces acetic acid derivatives via decarboxylation . For this compound, controlled hydrolysis protocols (e.g., enzymatic or microwave-assisted methods) may need optimization to avoid decomposition .

Q. How does the chloromethylene group influence the compound’s stability in long-term storage or under catalytic conditions?

- The electron-withdrawing chlorine atom increases susceptibility to nucleophilic attack, necessitating anhydrous storage at low temperatures (-20°C). Degradation products (e.g., malonic acid or chloroacetic acid) can form via moisture-induced hydrolysis, detectable via TLC or GC-MS . Catalytic hydrogenation may reduce the double bond, altering reactivity .

Q. What role does this compound play in synthesizing pharmacologically active intermediates?

- It serves as a precursor for quinolone antibiotics (e.g., norfloxacin). A novel method involves reacting hydroxylmethylene malonic acid diethyl ester with 3-chloro-4-fluoroaniline, achieving a 51.7% yield via optimized Dean-Stark water removal and acid catalysis . Mechanistic studies highlight the importance of tautomerization in forming the aminomethylene intermediate .

Methodological Challenges

Q. How can contradictions in reaction outcomes (e.g., unexpected byproducts) be systematically addressed?

- Case study : Hydrolysis discrepancies (e.g., malonic acid vs. acetic acid formation) require detailed kinetic and mechanistic analysis. Techniques like isotopic labeling (²H/¹³C) or in-situ FTIR can track intermediate species . Contradictory data may arise from solvent polarity or trace metal impurities, necessitating DOE (Design of Experiments) approaches .

Q. What advanced techniques validate the compound’s role in coordination chemistry or material science?

- X-ray crystallography : To resolve the geometry of metal complexes (e.g., with Cu²⁺ or Fe³⁺).

- DFT calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) influenced by the chloromethylene group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.